molecular formula C18H19N3O3S B3016183 6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-87-4

6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B3016183
CAS No.: 864857-87-4
M. Wt: 357.43
InChI Key: NNSRGXJKZQIOBU-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a bicyclic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This scaffold is substituted with a 2-methylbenzamido group at position 2, an acetyl group at position 6, and a carboxamide moiety at position 2. The compound’s structural complexity arises from its fused thiophene and pyridine rings, which confer unique electronic and steric properties.

Properties

IUPAC Name

6-acetyl-2-[(2-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-5-3-4-6-12(10)17(24)20-18-15(16(19)23)13-7-8-21(11(2)22)9-14(13)25-18/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSRGXJKZQIOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2SC_{15}H_{18}N_2O_2S. The compound features a thieno[2,3-c]pyridine core with an acetyl and a benzamide substituent that may influence its biological activity.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of tetrahydroquinoline have been reported to induce cell cycle arrest and apoptosis in cancer cells by affecting mitochondrial function and increasing reactive oxygen species (ROS) production .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
R-5aA27800.6Induces ROS production and mitochondrial depolarization
3aHT-295.4Cytotoxic effect through proteasome inhibition
5aHeLa17.2Cell cycle arrest and apoptosis induction

The biological activity of this compound may be attributed to several mechanisms:

  • Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial membrane potential, leading to apoptosis in cancer cells .
  • ROS Generation : The induction of oxidative stress through ROS generation is a common pathway for anticancer agents. Increased ROS levels can trigger cell death pathways in malignant cells.
  • Proteasome Inhibition : Compounds targeting the proteasome can lead to the accumulation of pro-apoptotic factors and cell cycle regulators, enhancing their anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno[2,3-c]pyridine framework or the substituents can significantly impact potency and selectivity:

  • Acetyl Group : The presence of an acetyl group may enhance lipophilicity and cellular uptake.
  • Benzamide Moiety : Variations in the benzamide substituent can modulate binding affinity to target proteins involved in cancer progression.

Case Studies

Several case studies have demonstrated the potential of related compounds in preclinical models:

  • Study on Tetrahydroquinoline Derivatives : A library of tetrahydroquinoline derivatives was synthesized and tested against multiple cancer cell lines. The most active compounds showed IC50 values as low as 0.6 µM against colorectal adenocarcinoma cells (HT-29), indicating potent antiproliferative effects .
  • Mechanistic Insights from Mitochondrial Studies : Research indicated that certain derivatives led to significant mitochondrial membrane depolarization in ovarian cancer cells (A2780), correlating with increased apoptosis and reduced cell viability .

Comparison with Similar Compounds

Key Observations

Position 2 Modifications: The 2-methylbenzamido group in the target compound contrasts with the 3,4,5-trimethoxyphenylamino group in 3e and the trifluoromethylbenzoylthioureido group in 7h . These substitutions influence lipophilicity and binding affinity. For instance, the trimethoxyphenyl group in 3e enhances antitubulin activity by mimicking colchicine’s binding motif . Ureido-linked morpholine/naphthyl groups (e.g., in C5 from ) improve TNF-α inhibition by engaging hydrogen bonds with the target protein.

Position 6 Modifications: The acetyl group in the target compound is smaller than the tosyl group in antibacterial derivatives or the butenoyl group in 7h . Smaller substituents may reduce steric hindrance, favoring enzyme active-site penetration.

Position 3 Modifications :

  • Carboxamide (target compound) vs. methyl ester (3e ) or unmodified carboxyl groups. Carboxamide derivatives generally exhibit better solubility and metabolic stability compared to esters .

Pharmacological Implications

  • Anticancer Potential: Compounds like 3e and 7h demonstrate that antitubulin and antiproliferative activities depend on bulky aromatic substituents at position 2 . The target compound’s 2-methylbenzamido group may offer moderate activity but requires empirical validation.
  • Anti-inflammatory Activity : Analogs with morpholine/naphthyl groups (e.g., C5 ) show potent TNF-α inhibition, suggesting the target compound’s benzamido group could be optimized for this pathway .
  • Antibacterial Activity : Tosyl derivatives highlight the scaffold’s versatility, though the target compound lacks sulfonyl groups linked to antibacterial efficacy .

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